molecular formula C26H23N5O3S B11533415 2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311797-47-4

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11533415
CAS No.: 311797-47-4
M. Wt: 485.6 g/mol
InChI Key: AOVFDBSBBKQIBG-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused hexahydroquinoline and thiophene ring system.
  • Its chemical formula is C24H17N5O2S.
  • The structure consists of a quinoline core with a cyano group at position 3, a nitrophenyl group at position 4, and an amino group at position 2 of the thiophene ring.
  • It exhibits interesting biological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including cyclization, nitration, and cyano group introduction.

      Reaction Conditions: Specific conditions vary depending on the synthetic route, but common reagents include thiophene derivatives, quinoline precursors, and nitrating agents.

      Industrial Production: While industrial-scale production details are proprietary, laboratory-scale synthesis provides a foundation for larger-scale processes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Nitric acid (for nitration), cyanide sources (for cyano group introduction), and reducing agents (for reduction).

      Major Products: Nitro and cyano-substituted derivatives, as well as reduced forms, are significant products.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

      Medicine: Research into its pharmacological properties and potential drug development.

      Industry: May find applications in materials science or as intermediates for other compounds.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular signaling pathways.
  • Comparison with Similar Compounds

      Uniqueness: Its fused hexahydroquinoline-thiophene system sets it apart.

      Similar Compounds: Related heterocycles include other quinolines, thiophenes, and their derivatives.

    Properties

    CAS No.

    311797-47-4

    Molecular Formula

    C26H23N5O3S

    Molecular Weight

    485.6 g/mol

    IUPAC Name

    2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

    InChI

    InChI=1S/C26H23N5O3S/c27-13-18-17-8-2-1-3-11-22(17)35-26(18)30-20-9-5-10-21(32)24(20)23(19(14-28)25(30)29)15-6-4-7-16(12-15)31(33)34/h4,6-7,12,23H,1-3,5,8-11,29H2

    InChI Key

    AOVFDBSBBKQIBG-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC2=C(CC1)SC(=C2C#N)N3C4=C(C(C(=C3N)C#N)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)CCC4

    Origin of Product

    United States

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